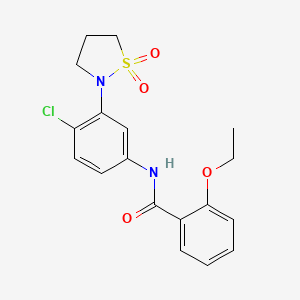![molecular formula C19H18N2O3 B2897931 3-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 906177-63-7](/img/structure/B2897931.png)
3-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is an organic compound featuring a complex fused ring system. This compound belongs to the quinoline family and exhibits significant interest in fields such as medicinal chemistry and synthetic organic chemistry due to its intricate molecular structure and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide typically involves multiple steps:
Construction of the Pyrroloquinoline Core:
Begin with commercially available precursors.
Cyclization reactions to form the tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline core.
Typical conditions may involve heating with acid catalysts.
Methoxylation:
Introduction of the methoxy group through a methylation reaction.
Methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate can be used.
Formation of Benzamide:
Coupling the resulting intermediate with benzoyl chloride under basic conditions.
Use of reagents like triethylamine to facilitate this step.
Industrial Production Methods: Industrial synthesis would streamline these steps, possibly using more efficient catalytic systems and optimizing reaction conditions to maximize yield and purity. Process engineering would focus on large-scale reactions, isolation, and purification techniques that are cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo several types of chemical reactions:
Oxidation:
Potential for the methoxy group to be oxidized.
Common reagents: KMnO₄, chromium trioxide.
Reduction:
Possible reduction of the quinoline ring.
Common reagents: Hydrogenation using palladium on carbon.
Substitution:
Aromatic substitution reactions on the benzene ring.
Common reagents: Electrophiles like bromine or nitrating agents.
Oxidation Products: Conversion of the methoxy group to a carbonyl function.
Reduction Products: Partial or complete reduction of the quinoline ring to dihydro or tetrahydroquinoline derivatives.
Substitution Products: Halogenated or nitrated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
This compound's unique structure makes it valuable for various applications:
Chemistry:
Used as a building block in organic synthesis.
Intermediate for synthesizing more complex molecules.
Biology:
Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
Exploration in drug development due to its structural similarity to biologically active quinoline derivatives.
Industry:
Potential use in material science for developing novel polymers or dyes.
Wirkmechanismus
Molecular Targets and Pathways:
The biological activity of this compound likely involves interaction with specific enzymes or receptors.
The quinoline ring system is known to intercalate with DNA, inhibiting replication and transcription processes.
Potential pathways include inhibition of topoisomerase enzymes, similar to other quinoline derivatives.
Vergleich Mit ähnlichen Verbindungen
3-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide can be compared to other quinoline and benzamide derivatives.
Similar Compounds::Quinoline: Basic structure, simpler than the target compound.
Chloroquine: A well-known antimalarial drug with a quinoline core, demonstrating biological activity.
Benzamide: Simpler analog providing insight into the impact of the benzamide group in the target compound.
By examining these comparisons, the unique fused ring structure and substitution pattern of this compound stand out, highlighting its potential for unique applications and biological activities.
Eigenschaften
IUPAC Name |
3-methoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-24-16-4-2-3-14(11-16)19(23)20-15-9-12-5-6-17(22)21-8-7-13(10-15)18(12)21/h2-4,9-11H,5-8H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZLHQOYAAHFRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(3,4-Dichlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid](/img/structure/B2897849.png)
![2-Cyclopropyl-6-methyl-N-[2-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide](/img/structure/B2897850.png)
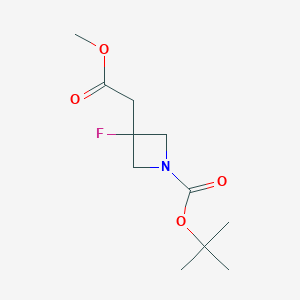
![Ethyl 1-{[2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B2897852.png)
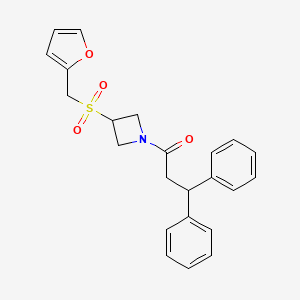
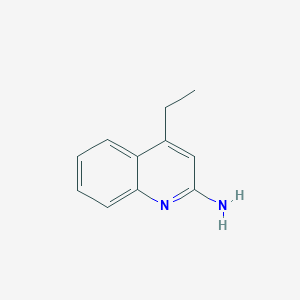
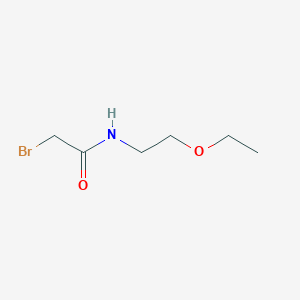
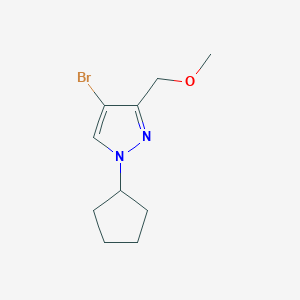
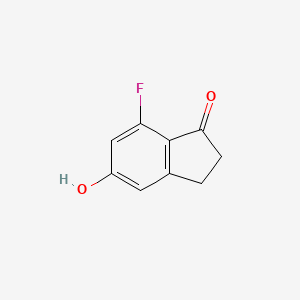
![N-(2-methoxyphenyl)-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2897863.png)
![N-[(2S)-2-Hydroxypropyl]-N-methyl-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2897865.png)

